molecular formula C6H5BrN4O B2994817 {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol CAS No. 749930-90-3

{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No. B2994817
Key on ui cas rn: 749930-90-3
M. Wt: 229.037
InChI Key: GVGKPVZXJRQKPY-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

To a slurry of (5-amino-1H-[1,2,4]triazol-3-yl)-methanol (6.29 g, 33.12 mmol) in acetic acid (25 ml) was added bromomalonaldehyde (5 g, 33.12 mmol). The mixture was heated at 60° C. for hours, and then cooled to room temperature. The light yellow solid was formed. After the solid were removed by filtration followed by drying in vacuum oven provides the light yellow solid as desired product, the filtrate was concentrate by rotary evaporation to give yellow oil. The crude oil was purified by flash chromatography (2% MeOH in CH2Cl2) to give the desired product as light yellow solid (combine total 6.5 g, 86% yield). 1H NMR (300 MHz, DMSO-D6) δ ppm 4.65 (d, J=5.46 Hz, 2 H) 5.50–5.67 (m, 1 H) 8.94 (d, J=2.45 Hz, 1 H) 9.83 (d, J=2.26 Hz, 1 H). MS: (APCI) 230 (M+H)
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:6][N:5]=[C:4]([CH2:7][OH:8])[N:3]=1.[Br:9][CH:10]([CH:13]=O)[CH:11]=O>C(O)(=O)C>[Br:9][C:10]1[CH:11]=[N:1][C:2]2[N:6]([N:5]=[C:4]([CH2:7][OH:8])[N:3]=2)[CH:13]=1

Inputs

Step One
Name
Quantity
6.29 g
Type
reactant
Smiles
NC1=NC(=NN1)CO
Name
Quantity
5 g
Type
reactant
Smiles
BrC(C=O)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The light yellow solid was formed
CUSTOM
Type
CUSTOM
Details
After the solid were removed by filtration
CUSTOM
Type
CUSTOM
Details
by drying in vacuum oven

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)N=C(N2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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